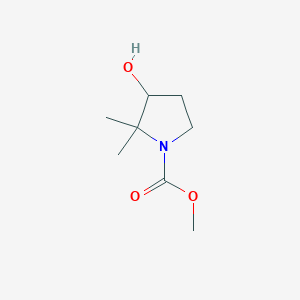

Methyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with a hydroxyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate typically involves the reaction of 2,2-dimethylpyrrolidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) in the presence of a base.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in dry ether at low temperatures.

Substitution: TsCl in pyridine at room temperature.

Major Products Formed

Oxidation: Methyl 3-oxo-2,2-dimethylpyrrolidine-1-carboxylate.

Reduction: Methyl 3-hydroxy-2,2-dimethylpyrrolidine-1-methanol.

Substitution: Methyl 3-tosyloxy-2,2-dimethylpyrrolidine-1-carboxylate.

Scientific Research Applications

Methyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential role in modulating biological pathways.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active pyrrolidine derivative, which can then interact with various enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Methyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate: Similar structure but lacks the additional methyl group on the pyrrolidine ring.

Methyl 3-hydroxy-2,2-dimethylpyrrolidine-1-acetate: Similar structure but with an acetate group instead of a carboxylate group.

Uniqueness

Methyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

Methyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate is a compound of notable interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structure:

- Molecular Formula : C₉H₁₉NO₃

- Molecular Weight : 187.24 g/mol

- Functional Groups : Hydroxyl group (-OH), carboxylate group (-COO), and a pyrrolidine ring.

These structural features contribute significantly to the compound's biological interactions and reactivity.

The biological activity of this compound primarily involves its interaction with various molecular targets within biological systems:

- Hydrogen Bonding : The hydroxyl group can participate in hydrogen bonding, influencing the compound's reactivity and interactions with biological macromolecules.

- Neurotransmitter Modulation : Preliminary studies suggest that this compound may affect neurotransmitter systems, potentially modulating pathways involved in mood regulation and cognitive functions .

- Antiviral Activity : Related compounds have shown moderate antiviral activity against herpes simplex virus (HSV) types 1 and 2, indicating potential for further investigation into similar derivatives .

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its therapeutic potential. Key findings include:

- Stereochemistry : The specific stereochemical arrangement influences binding affinity to various receptors involved in neurotransmission and metabolic pathways .

- Functional Group Influence : The presence of hydroxyl and carboxylate groups enhances solubility and interaction with biological targets, which is vital for its pharmacological efficacy .

Case Study 1: Antiviral Evaluation

In a study evaluating the antiviral properties of related compounds, methyl 3-hydroxy derivatives exhibited moderate efficacy against HSV. The mechanism was attributed to interference with viral replication processes, highlighting the need for further exploration into structural modifications that could enhance potency .

Case Study 2: Neuropharmacological Assessment

Research investigating the neuropharmacological effects of pyrrolidine derivatives found that compounds similar to this compound demonstrated significant interaction with serotonin receptors. This suggests potential applications in treating mood disorders or anxiety-related conditions .

Properties

IUPAC Name |

methyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-8(2)6(10)4-5-9(8)7(11)12-3/h6,10H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMBIENZYOKGDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCN1C(=O)OC)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.